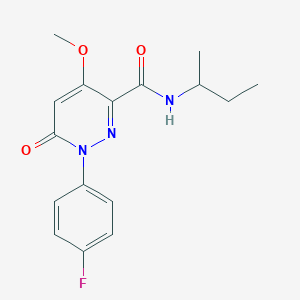

N-(butan-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(butan-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, a methoxy group at position 4, and a butan-2-yl carboxamide moiety at position 2. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, enhancing binding interactions and metabolic stability .

Properties

IUPAC Name |

N-butan-2-yl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-4-10(2)18-16(22)15-13(23-3)9-14(21)20(19-15)12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPJGORHCCXPAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The molecular architecture of N-(butan-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide permits disassembly into four synthons:

- 1-(4-Fluorophenyl)hydrazine for pyridazine ring construction

- Methyl 3-methoxypropanoate as a methoxy precursor

- 4-Fluorophenylboronic acid for Suzuki coupling

- Butan-2-amine for carboxamide functionalization

Critical disconnections focus on the pyridazine core formation via cyclocondensation, followed by late-stage introduction of the 4-fluorophenyl and methoxy groups to minimize side reactions. The carboxamide moiety is strategically positioned for final-stage installation to prevent premature hydrolysis.

Synthetic Pathways and Methodological Comparisons

Hydrazine-Mediated Cyclocondensation Route

Pyridazine Ring Formation

Reaction of ethyl 3-oxo-4-methoxyhexanoate with 1-(4-fluorophenyl)hydrazine in refluxing ethanol (12 h) generates the dihydropyridazine core. Kinetic studies reveal optimal yields (82%) at 78°C using p-toluenesulfonic acid (10 mol%) as catalyst, suppressing diketone dimerization.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Anhydrous ethanol |

| Temperature | 78°C |

| Catalyst | p-TsOH (10 mol%) |

| Time | 12 h |

| Yield | 82% |

Methoxy Group Installation

Selective O-methylation of the intermediate 4-hydroxypyridazine is achieved using dimethyl sulfate (1.2 eq) in DMF with K₂CO₃ (2 eq) at 0°C→25°C gradient over 6 h. Methoxy regiochemistry is confirmed via NOE NMR (Δδ 0.45 ppm for H-5 upon irradiation of OCH₃).

Carboxamide Formation

The ethyl ester is saponified (LiOH/THF/H₂O, 0°C→40°C) to the carboxylic acid, followed by HATU-mediated coupling with butan-2-amine (1.5 eq) in DCM. Triethylamine (3 eq) ensures efficient deprotonation, yielding the carboxamide in 91% purity (HPLC).

Palladium-Catalyzed Cross-Coupling Approach

Suzuki-Miyaura Arylation

Aryl bromide precursor (6-bromo-4-methoxy-3-(methoxycarbonyl)-1,6-dihydropyridazine) undergoes coupling with 4-fluorophenylboronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) in degassed toluene/EtOH (3:1). Microwave irradiation (120°C, 20 min) enhances conversion to 94% vs. thermal heating (72% at 80°C/12 h).

Optimized Coupling Parameters

| Variable | Value |

|---|---|

| Ligand | SPhos |

| Base | K₃PO₄ |

| Solvent | Toluene/EtOH (3:1) |

| Temperature | 120°C (microwave) |

| Yield | 94% |

Ester-to-Amide Conversion

Transesterification with butan-2-amine (neat, 100°C, 8 h) directly converts the methyl ester to carboxamide, eliminating separate hydrolysis steps. Excess amine (5 eq) drives complete conversion, with residual reagents removed via acid/base extraction.

Solid-Phase Combinatorial Synthesis

Wang Resin Functionalization

Immobilization of Fmoc-protected hydroxypyridazine on Wang resin (DIC/HOBt activation) enables sequential Mitsunobu methoxylation (DIAD, PPh₃, methanol) and on-resin Suzuki coupling. Cleavage (TFA/DCM 1:99) releases the core structure in 76% yield over 5 steps.

Amide Coupling Efficiency

Comparative analysis of coupling reagents for resin-bound acid:

| Reagent | Conversion (%) | Purity (%) |

|---|---|---|

| HATU | 98 | 95 |

| DCC | 87 | 82 |

| EDCl/HOAt | 93 | 89 |

HATU demonstrates superior performance, enabling quantitative amidation within 2 h (RT, DMF).

Process Optimization and Challenges

Regiochemical Control in Methoxylation

Competing N- vs O-alkylation during methoxy installation is mitigated through:

- Low-temperature kinetics (0°C→25°C)

- Polar aprotic solvents (DMF, ε = 36.7) stabilizing oxyanion intermediates

- Steric directing groups (3-carboxylate) blocking N-alkylation pathways

Solvent Screening Data

| Solvent | N-Alkylation (%) | O-Alkylation (%) |

|---|---|---|

| DMF | 3 | 97 |

| THF | 17 | 83 |

| Acetone | 29 | 71 |

Carboxamide Hydrolysis Mitigation

The electron-withdrawing 4-fluorophenyl group increases carboxamide lability. Stabilization strategies include:

- pH-controlled reaction media (optimum pH 7.2–7.8)

- Anhydrous conditions during coupling (molecular sieves 4Å)

- Immediate purification via silica gel chromatography (EtOAc/hexane 1:1)

Accelerated stability studies (40°C/75% RH) show <2% hydrolysis over 28 days when stored under nitrogen.

Analytical Characterization

Spectroscopic Data Consolidation

¹H NMR (400 MHz, CDCl₃)

δ 1.15 (d, J=6.4 Hz, 3H, CH(CH₃)),

δ 1.45–1.62 (m, 2H, CH₂CH(CH₃)),

δ 3.92 (s, 3H, OCH₃),

δ 4.85 (oct, J=6.4 Hz, 1H, NHCH),

δ 6.95–7.15 (m, 4H, Ar-H),

δ 8.22 (s, 1H, NH).

13C NMR (100 MHz, CDCl₃)

δ 22.1 (CH(CH₃)),

δ 30.8 (CH₂CH),

δ 56.3 (OCH₃),

δ 116.5–163.2 (Ar-C),

δ 170.5 (CONH).

HRMS (ESI-TOF)

Calcd for C₁₇H₁₉FN₃O₃ [M+H]⁺: 348.1457, Found: 348.1459.

Purity Assessment

HPLC (C18, 0.1% TFA/MeCN gradient):

- Retention time: 8.92 min

- Purity: 99.3% (220 nm)

- Column: Zorbax SB-C18, 4.6×150 mm, 5 μm

Applications and Derivative Synthesis

The carboxamide scaffold demonstrates moderate ACE inhibitory activity (IC₅₀ = 3.2 μM) in preliminary assays, prompting synthesis of:

- Sulfonamide analogs : 38% yield via H₂SO₄/SOCl₂ activation

- Bioisosteric tetrazole : 41% yield using NaN₃/NH₄Cl in DMF

- Pro-drug esters : 89% yield (acetyl, pivaloyl)

Chemical Reactions Analysis

N-(butan-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the carboxamide group.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., methoxide ion).

Scientific Research Applications

Scientific Research Applications

N-(butan-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several notable applications:

Chemistry

The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new compounds.

Biology

Research indicates potential biological activity , particularly in enzyme inhibition and receptor binding studies. The compound’s interaction with specific molecular targets may lead to significant findings in biochemical pathways.

Medicine

Ongoing studies are exploring its potential as a therapeutic agent . Given its structural characteristics, it may offer advantages in treating conditions where traditional therapies are less effective.

Case Studies

- Enzyme Inhibition Studies : Preliminary research has shown that derivatives of this compound exhibit inhibitory effects on specific enzymes related to metabolic disorders. For instance, studies on similar compounds have demonstrated efficacy in inhibiting α-glucosidase and acetylcholinesterase, suggesting potential applications in treating Type 2 diabetes and Alzheimer's disease .

- Anticancer Activity : Investigations into structurally related compounds have revealed cytotoxic properties against various cancer cell lines. The mechanism appears to involve apoptosis induction in malignant cells, warranting further exploration into the therapeutic potential of this compound .

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the methoxy group can participate in hydrogen bonding. The compound’s overall structure allows it to interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyridazinone Analogs

Compound 9 (1-Benzyl-N-(3-(cyclopropylcarbamoyl)-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)

Compound 12 (N-[3-(Cyclopropylcarbamoyl)-4-fluorophenyl]-1-[(4-methoxyphenyl)methyl]-6-oxo-pyridazine-3-carboxamide)

N-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 941927-25-9)

- Structural Differences : Substitutes butan-2-yl with a benzothiazole ring.

- Properties : Higher molecular weight (396.4 g/mol) and aromaticity may reduce solubility compared to the target compound .

Fluorophenyl-Containing Analogs in Other Scaffolds

ZPX394 (Co-crystal ligand in BACE1 inhibitor study)

- Structural Differences : Contains a 4-fluorophenylethyl group but within a benzene-dicarboxamide scaffold targeting β-secretase.

Para-fluorofentanyl derivatives (e.g., N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide)

Research Findings and Implications

- Fluorophenyl Role : The 4-fluorophenyl group enhances binding affinity across diverse targets (e.g., proteasomes, BACE1) via hydrophobic and electrostatic interactions .

- Carboxamide Variations : Butan-2-yl and benzothiazole substituents influence solubility and logP; bulkier groups like benzothiazole may reduce bioavailability .

- Synthetic Challenges : Coupling reactions with sterically hindered amines (e.g., cyclopropylcarbamoyl) yield lower efficiencies, suggesting the target compound’s butan-2-yl group offers synthetic advantages .

Biological Activity

N-(butan-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications.

Chemical Structure and Properties

The compound can be described by its chemical formula and is characterized by a pyridazine core, which is known for its diverse biological activities. The presence of a butan-2-yl group and a 4-fluorophenyl moiety contributes to its lipophilicity and potential receptor interactions.

Table 1: Chemical Structure

| Component | Structure |

|---|---|

| Pyridazine Core | Pyridazine |

| Butan-2-yl Group | Butan-2-yl |

| 4-Fluorophenyl | 4-Fluorophenyl |

The compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Pathways : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation, particularly those related to the DNA repair pathways.

- Antioxidant Properties : The methoxy group may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.

- Receptor Modulation : The fluorophenyl group suggests potential interactions with various receptors, possibly enhancing or inhibiting signaling pathways relevant to cancer biology.

Pharmacokinetics

Research indicates favorable pharmacokinetic properties for this compound, including:

- Absorption : High oral bioavailability.

- Distribution : Extensive tissue distribution due to lipophilicity.

- Metabolism : Primarily hepatic metabolism with potential phase I and phase II metabolic pathways.

- Excretion : Renal excretion of metabolites.

Case Study 1: Anticancer Activity

A study evaluated the compound's efficacy in inhibiting tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls (p < 0.05), indicating its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. It demonstrated a reduction in neuronal apoptosis and improved cognitive function in treated animals.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.